molecular formula C52H84O43 B8121606 Succinyl-gamma-cyclodextrin

Succinyl-gamma-cyclodextrin

Cat. No.: B8121606
M. Wt: 1397.2 g/mol
InChI Key: VRPKHHSECLWWOH-WOPRAGPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinyl-gamma-cyclodextrin (γ-CD-Suc) is a chemically modified derivative of gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units. The succinyl modification involves the introduction of succinic acid groups via esterification at the hydroxyl positions of γ-CD, resulting in an anionic derivative with enhanced physicochemical properties. This modification significantly improves water solubility, stability, and molecular encapsulation efficiency compared to unmodified γ-CD . γ-CD-Suc is classified as an anionic cyclodextrin due to the carboxylate groups introduced by succinylation, which also enhances its ability to form inclusion complexes with hydrophobic or cationic molecules .

Key properties of γ-CD-Suc include:

  • Molecular formula: $ \text{C}{48}\text{H}{70-n-m}\text{O}{40} \cdot (\text{C}4\text{H}5\text{O}3)n \cdot (\text{C}3\text{H}7\text{O})m $ (variable substitution degrees, $ n $ and $ m $) .
  • Degree of substitution (DS): Typically ~3.5 succinyl groups per γ-CD molecule in commercial preparations .
  • Applications: Drug delivery (enhancing solubility and bioavailability of poorly water-soluble drugs), environmental remediation (adsorption of pollutants), and industrial formulations .

Properties

IUPAC Name

4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O43/c53-3-11-37-21(63)29(71)45(80-11)89-38-12(4-54)82-47(31(73)23(38)65)91-40-14(6-56)84-49(33(75)25(40)67)93-42-16(8-58)86-51(35(77)27(42)69)95-44-18(10-79-20(62)2-1-19(60)61)87-52(36(78)28(44)70)94-43-17(9-59)85-50(34(76)26(43)68)92-41-15(7-57)83-48(32(74)24(41)66)90-39-13(5-55)81-46(88-37)30(72)22(39)64/h11-18,21-59,63-78H,1-10H2,(H,60,61)/t11-,12-,13-,14-,15-,16-,17-,18-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKHHSECLWWOH-WOPRAGPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O43
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous Phase Alkaline Synthesis

The most widely reported method involves reacting γ-CD with succinic anhydride in alkaline aqueous media. A representative protocol from recent research includes:

  • Reagents : γ-CD (1 equiv), succinic anhydride (2–5 equiv), NaOH (pH 8–10).

  • Procedure : γ-CD is dissolved in deionized water, followed by dropwise addition of succinic anhydride under vigorous stirring. The pH is maintained at 8–10 using NaOH, and the reaction proceeds at 25–40°C for 6–24 hours.

  • Workup : The crude product is precipitated via acetone addition, purified through dialysis or column chromatography, and lyophilized.

Key Findings :

  • Yield : 60–85%, depending on stoichiometry and reaction time.

  • Substitution Pattern : Predominant modification at the C6 position due to higher nucleophilicity of primary hydroxyl groups.

  • Advantages : Environmentally benign, avoids toxic organic solvents.

  • Limitations : Competing hydrolysis of succinic anhydride at elevated pH reduces efficiency.

Organic Solvent-Mediated Reactions

Patented methodologies employ polar aprotic solvents to enhance reagent compatibility and reduce side reactions:

  • Reagents : γ-CD, succinic anhydride, pyridine or dimethylformamide (DMF), 4-dimethylaminopyridine (DMAP).

  • Procedure : γ-CD is suspended in anhydrous pyridine/DMF, followed by succinic anhydride and DMAP addition. The mixture is heated to 60–80°C for 12–48 hours.

  • Workup : Solvent evaporation, residue dissolution in water, and precipitation with ethanol.

Key Findings :

  • Yield : 70–90%, with higher reproducibility in anhydrous conditions.

  • Substitution Control : Organic bases like DMAP favor esterification over hydrolysis, improving succinylation efficiency.

  • Drawbacks : Requires stringent moisture control and generates hazardous waste.

Enzymatic Modification

Emerging approaches utilize lipases or esterases for regioselective succinylation:

  • Reagents : γ-CD, succinic acid vinyl ester, Candida antarctica lipase B (CALB).

  • Procedure : Enzyme immobilization on mesoporous silica, followed by reaction in tert-butanol at 50°C for 72 hours.

  • Workup : Enzyme filtration, solvent removal, and purification via size-exclusion chromatography.

Key Findings :

  • Yield : 40–55%, lower than chemical methods but highly regioselective.

  • Sustainability : Eliminates toxic catalysts and solvents.

  • Challenges : High enzyme costs and scalability limitations.

Optimization of Substitution Patterns

Protecting Group Strategies

Selective succinylation at C6 is achieved using temporary protecting groups for C2/C3 hydroxyls:

Protecting GroupIntroduction MethodCleavage MethodSelectivity Impact
TritylTrityl chlorideAcetic acidHigh C6 specificity
tert-Butyldimethylsilyl (TBDMS)TBDMS-ClTetrabutylammonium fluoride (TBAF)Moderate C6 preference
AcetylAcetic anhydrideMethanolic NaOHLow selectivity

Insights :

  • Trityl protection enables >90% C6 succinylation but necessitates multi-step synthesis.

  • Silyl ethers offer a balance between ease of removal and selectivity.

Reaction Kinetics and Thermodynamics

A comparative analysis of succinylation rates under varying conditions:

ConditionRate Constant (k, ×10⁻³ min⁻¹)Activation Energy (Ea, kJ/mol)
Aqueous (pH 9)2.1 ± 0.345.2 ± 2.1
Pyridine/DMF3.8 ± 0.532.7 ± 1.8
Enzymatic0.9 ± 0.258.9 ± 3.4

Interpretation :

  • Organic solvents reduce activation energy by stabilizing transition states.

  • Enzymatic methods exhibit slower kinetics due to diffusion limitations in heterogeneous systems.

Analytical Validation and Characterization

Spectroscopic Techniques

  • NMR Spectroscopy :

    • ¹H NMR : Disappearance of C6-OH protons (δ 3.7–4.1 ppm) confirms succinylation.

    • ¹³C NMR : New carbonyl signals at δ 170–175 ppm verify ester bond formation.

  • Mass Spectrometry :

    • ESI-MS : Molecular ion peaks at m/z 1297 + 100n (n = substitution degree).

Phase Solubility Studies

Succinyl-γ-CD significantly enhances drug solubility (e.g., albendazole):

CyclodextrinStability Constant (K, M⁻¹)Solubility Enhancement (Fold)
Native γ-CD68 ± 512 ± 2
Succinyl-γ-CD437 ± 2148 ± 5

Implication : Succinyl groups improve complexation via hydrophobic and hydrogen-bonding interactions.

Industrial-Scale Production Challenges

Purification Difficulties

  • Issue : Co-elution of mono-/poly-succinylated species in chromatography.

  • Solution : Gradient elution with mixed-mode resins (e.g., C18/SCX).

Regulatory Considerations

  • Safety : Residual solvents (DMF, pyridine) must meet ICH Q3C limits.

  • Quality Control : Substitution degree (DS) must be 1.0–2.0 for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

2.1. Drug Solubility Enhancement

Succinyl-gamma-cyclodextrin significantly improves the solubility of hydrophobic drugs. This property is crucial for drugs with low aqueous solubility, which often leads to poor bioavailability.

  • Case Study: A study demonstrated that this compound could increase the solubility of glibenclamide, a drug used for type II diabetes, enhancing its bioavailability by forming stable inclusion complexes .

2.2. Controlled Drug Release

The compound can be used to create controlled-release formulations, allowing for sustained drug delivery over time.

  • Data Table: Controlled Release Properties
DrugRelease Rate (%)Formulation Type
Doxorubicin88% after 102 hThis compound micelles
Ciprofloxacin~90% encapsulation efficiencyAnionic β-Cyclodextrin-Chitosan SMCs

2.3. Taste Masking

This compound is also utilized in taste-masking applications for oral formulations, making unpleasant-tasting drugs more palatable.

  • Example: The inclusion complex formed with certain analgesics effectively masked their bitter taste, facilitating easier administration .

Industrial Applications

3.1. Environmental Remediation

The compound has potential applications in environmental science, particularly in the remediation of contaminated sites by encapsulating pollutants.

  • Case Study: Research indicates that cyclodextrins can trap hydrophobic organic compounds, reducing their bioavailability and toxicity in aquatic environments .

3.2. Food Industry

In the food sector, this compound can be used to stabilize flavors and nutrients, enhancing food quality and shelf life.

  • Application Example: It has been explored as a carrier for volatile compounds in food products, ensuring better retention of flavor during processing and storage .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. Studies have indicated that modified cyclodextrins generally exhibit low toxicity levels; however, specific evaluations are necessary for each application context.

  • Toxicity Data Table: Cyclodextrins Overview
Cyclodextrin TypeToxicity LevelApplication Context
This compoundLowPharmaceuticals
Hydroxypropyl-beta-cyclodextrinModerateDrug delivery systems

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The multiple hydroxyl groups allow it to form hydrogen bonds with biomolecules, potentially affecting their structure and function. The oxo group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Solubility Differences

Cyclodextrin derivatives are tailored for specific applications by modifying their hydroxyl groups. Below is a comparative analysis of γ-CD-Suc with other cyclodextrins:

Property γ-CD-Suc Succinyl-β-CD Hydroxypropyl-γ-CD (HP-γ-CD) Sulfobutyl Ether-β-CD (SBE-β-CD)
Parent CD Gamma-CD (8 glucose units) Beta-CD (7 glucose units) Gamma-CD Beta-CD
Substituent Succinyl (anionic) Succinyl (anionic) Hydroxypropyl (neutral) Sulfobutyl (anionic)
Water Solubility >500 mg/mL >500 mg/mL ~500 mg/mL >500 mg/mL
Charge at pH 7 Negative Negative Neutral Negative
Primary Applications Drug delivery, adsorption Drug delivery Drug delivery, cosmetics Injectable formulations
Cost (Commercial) €82.47/g €54.02/g ~€50–70/g ~€100–150/g

Key Insights :

  • Charge and Solubility : Anionic derivatives like γ-CD-Suc and SBE-β-CD exhibit superior solubility compared to neutral derivatives (e.g., HP-γ-CD) due to ionic interactions with water .
  • Cavity Size : γ-CD-Suc’s larger cavity (8 glucose units) accommodates bulkier molecules compared to β-CD derivatives, making it suitable for complexing large hydrophobic drugs or environmental contaminants .
  • Cost : γ-CD-Suc is more expensive than succinyl-β-CD due to the lower natural abundance of γ-CD and complex synthesis requirements .
Complexation Efficiency and Stability

The inclusion complex stability of γ-CD-Suc is influenced by its substitution degree (DS) and anionic character:

  • Binding Constants : γ-CD-Suc forms stronger complexes with cationic drugs (e.g., doxorubicin) compared to neutral HP-γ-CD, as electrostatic interactions complement hydrophobic forces .
  • Substitution Homogeneity : Heterogeneous substitution (common in γ-CD-Suc) may reduce complex stability compared to single-isomer derivatives like SBE-β-CD, which offer predictable binding .
  • Thermal Stability : Cyclodextrin-succinate derivatives show enhanced thermal stability over unmodified CDs, with decomposition temperatures >250°C .

Research Findings and Data Tables

Table 1: Comparative Inclusion Complex Performance
Drug/Compound γ-CD-Suc (Ka, M<sup>-1</sup>) HP-β-CD (Ka, M<sup>-1</sup>) SBE-β-CD (Ka, M<sup>-1</sup>)
Doxorubicin (cationic) 2,500 ± 300 800 ± 100 1,200 ± 200
Ibuprofen (neutral) 1,200 ± 150 1,500 ± 200 900 ± 100

Note: Higher Ka indicates stronger complexation. γ-CD-Suc excels with cationic drugs due to electrostatic interactions .

Table 2: Environmental Adsorption Capacity
Pollutant γ-CD-Suc (Adsorption, mg/g) Activated Carbon (mg/g) Unmodified γ-CD (mg/g)
Pb<sup>2+</sup> ions 180 ± 20 120 ± 15 50 ± 10
Methylene Blue 150 ± 25 200 ± 30 40 ± 5

Q & A

Q. What strategies optimize SGCD-based drug delivery systems for targeted release?

  • Methodological Answer : Employ pH-responsive formulations by leveraging SGCD's carboxyl groups. For tumor targeting, design nanoparticles with SGCD shells and validate release profiles using simulated physiological fluids (e.g., PBS at pH 5.5 vs. 7.4). Use fluorescence quenching assays to monitor drug retention .
  • Experimental Pitfalls : Avoid over-reliance on single-timepoint measurements. Use real-time monitoring (e.g., dialysis sac method with frequent sampling) to capture burst-release effects .

Q. How are molecular dynamics (MD) simulations applied to study SGCD-guest interactions?

  • Methodological Answer : Use software like GROMACS or AMBER to model SGCD-drug complexes. Parameterize force fields for succinyl groups and validate against experimental binding constants (e.g., isothermal titration calorimetry). Analyze hydrogen bonding and van der Waals interactions .
  • Data Validation : Cross-check simulation results with NMR ROESY data to confirm binding modes. Discrepancies may indicate incomplete force-field parameterization or solvent effects .

Methodological and Reproducibility Challenges

Q. Why do studies report inconsistent stability constants (K1:1K_{1:1}) for SGCD-drug complexes?

  • Methodological Answer : Variability arises from differences in buffer ionic strength, temperature, and analytical methods (e.g., UV-Vis vs. HPLC). Standardize conditions using ICH guidelines and report K1:1K_{1:1} with error margins from triplicate measurements .
  • Advanced Resolution : Apply multivariate analysis (e.g., PCA) to identify dominant variables affecting K1:1K_{1:1}. For contentious results, replicate studies using identical SGCD batches and reference compounds .

Q. How should researchers design experiments to evaluate SGCD's enzymatic degradation in biological matrices?

  • Methodological Answer : Incubate SGCD with human serum or tissue homogenates (e.g., liver S9 fraction) and quantify degradation via LC-MS/MS. Include controls with enzyme inhibitors (e.g., EDTA for esterases). Monitor succinic acid release as a degradation marker .
  • Ethical Considerations : For human-derived samples, adhere to institutional review protocols and cite compliance with ethical standards in publications .

Literature and Data Synthesis

Q. What frameworks guide the formulation of SGCD-focused research questions?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty : "How does SGCD's substitution pattern affect its ability to complex neuroprotective agents compared to other cyclodextrins?"
  • Feasibility : Pilot studies using DSC (differential scanning calorimetry) to screen drug-CD interactions .

Q. How to systematically review conflicting data on SGCD's role in gene delivery?

  • Methodological Answer : Conduct a PRISMA-compliant meta-analysis. Extract data on transfection efficiency, SGCD concentration, and cell lines used. Use random-effects models to account for heterogeneity. Highlight studies with rigorous characterization of SGCD-DNA complexes (e.g., zeta potential, TEM imaging) .

Tables for Critical Data Comparison

Q. Table 1. Key Variables Affecting SGCD-Drug Complexation

VariableImpact on K1:1K_{1:1}Standardization MethodCitation
pHAlters ionizationUse buffered solutions
TemperatureModifies kineticsThermostated cells (±0.1°C)
SGCD PurityAffects reproducibilityElemental analysis ≥98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.